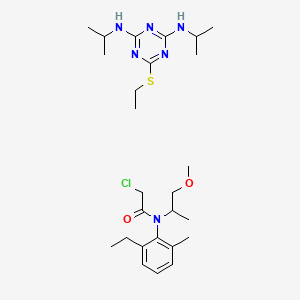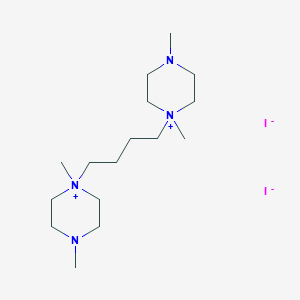
1,1'-(Butane-1,4-diyl)bis(1,4-dimethylpiperazin-1-ium) diiodide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1’-(Butane-1,4-diyl)bis(1,4-dimethylpiperazin-1-ium) diiodide is a chemical compound known for its unique structure and properties It consists of a butane backbone with two 1,4-dimethylpiperazin-1-ium groups attached at either end, and two iodide ions to balance the charge
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-(Butane-1,4-diyl)bis(1,4-dimethylpiperazin-1-ium) diiodide typically involves the reaction of 1,4-dibromobutane with 1,4-dimethylpiperazine in the presence of a suitable solvent such as toluene. The reaction is carried out at elevated temperatures, often around 110°C, for several hours to ensure complete conversion . The resulting intermediate is then treated with potassium iodide to replace the bromide ions with iodide ions, yielding the final product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity, and the process is often automated to ensure consistency and efficiency. The final product is purified through recrystallization or other suitable methods to remove any impurities.
Chemical Reactions Analysis
Types of Reactions
1,1’-(Butane-1,4-diyl)bis(1,4-dimethylpiperazin-1-ium) diiodide undergoes various chemical reactions, including substitution and ion exchange reactions.
Common Reagents and Conditions
Substitution Reactions: These reactions often involve the replacement of the iodide ions with other anions using reagents such as potassium hexafluorophosphate (KPF6) under aqueous conditions at elevated temperatures.
Ion Exchange Reactions: These reactions can be carried out using ion exchange resins or other suitable materials to replace the iodide ions with other desired anions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, the substitution of iodide ions with hexafluorophosphate ions results in the formation of 1,1’-(Butane-1,4-diyl)bis(1,4-dimethylpiperazin-1-ium) hexafluorophosphate .
Scientific Research Applications
1,1’-(Butane-1,4-diyl)bis(1,4-dimethylpiperazin-1-ium) diiodide has several applications in scientific research:
Biology: The compound’s unique structure makes it useful in studying biological interactions and mechanisms at the molecular level.
Mechanism of Action
The mechanism of action of 1,1’-(Butane-1,4-diyl)bis(1,4-dimethylpiperazin-1-ium) diiodide involves its interaction with molecular targets through ionic and covalent bonding. The compound can form stable complexes with various anions and cations, influencing the pathways and processes in which it is involved. These interactions can affect the compound’s solubility, reactivity, and overall behavior in different environments .
Comparison with Similar Compounds
Similar Compounds
1,1’-(Butane-1,4-diyl)bis(1H-pyrrole-2,5-dione): This compound has a similar butane backbone but different functional groups, leading to different properties and applications.
Benzene, 1,1’-(2-butene-1,4-diyl)bis-: This compound features a butene backbone with benzene rings, resulting in distinct chemical behavior and uses.
Uniqueness
1,1’-(Butane-1,4-diyl)bis(1,4-dimethylpiperazin-1-ium) diiodide is unique due to its specific combination of functional groups and ionic nature. This uniqueness allows it to participate in a wide range of chemical reactions and makes it valuable in various scientific and industrial applications.
Properties
CAS No. |
106479-06-5 |
|---|---|
Molecular Formula |
C16H36I2N4 |
Molecular Weight |
538.29 g/mol |
IUPAC Name |
1-[4-(1,4-dimethylpiperazin-1-ium-1-yl)butyl]-1,4-dimethylpiperazin-1-ium;diiodide |
InChI |
InChI=1S/C16H36N4.2HI/c1-17-7-13-19(3,14-8-17)11-5-6-12-20(4)15-9-18(2)10-16-20;;/h5-16H2,1-4H3;2*1H/q+2;;/p-2 |
InChI Key |
IMUUZHHJMVJGTB-UHFFFAOYSA-L |
Canonical SMILES |
CN1CC[N+](CC1)(C)CCCC[N+]2(CCN(CC2)C)C.[I-].[I-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


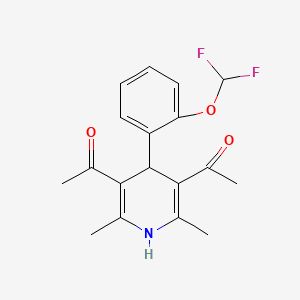
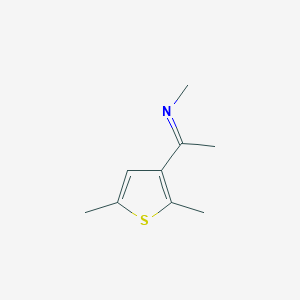
![5,9-Diaza-1-azoniabicyclo[7.3.1]tridec-1(13)-ene, 5-methyl-](/img/structure/B14326476.png)
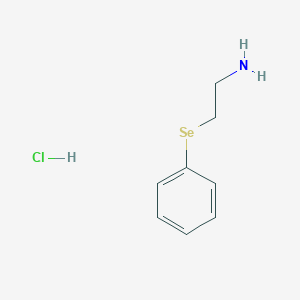
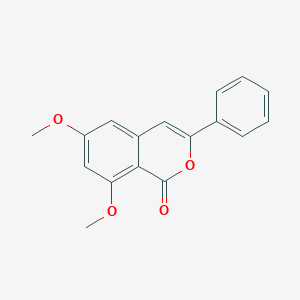
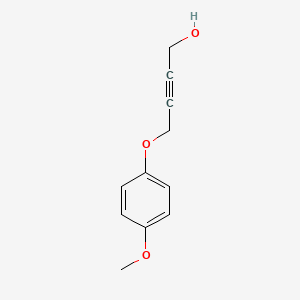
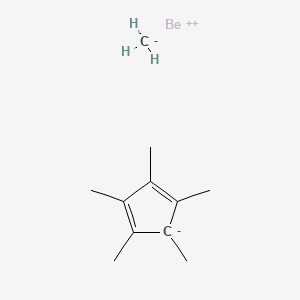
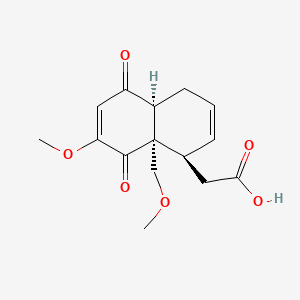
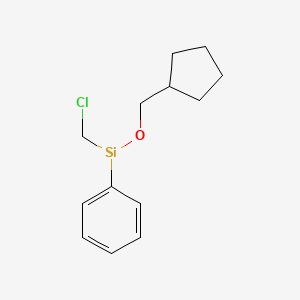
![2-[(E)-(6-Methoxy-1,3-benzothiazol-2-yl)diazenyl]-3-oxo-N-phenylbutanamide](/img/structure/B14326522.png)
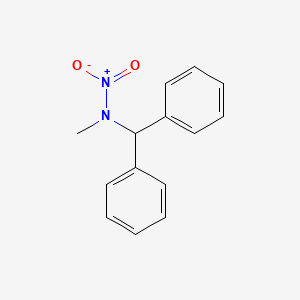
![4-Thiazolidinone, 3-[3-(trifluoromethyl)phenyl]-](/img/structure/B14326542.png)
